3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone
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Overview
Description
3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group. This compound is of interest due to its unique structural properties, which make it useful in various chemical applications, including as a reagent in organic synthesis and as a potential intermediate in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the 1,3-dioxolane ring. Common catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is often performed in a solvent such as toluene to enable the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetalization reactions but on a larger scale. The use of continuous flow reactors and more efficient catalysts, such as zirconium tetrachloride, can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized using strong oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by the electron-donating effects of the dioxolane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Potential use in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring formation protects the carbonyl group from undergoing unwanted reactions during synthetic transformations. This protection is achieved through the formation of a stable cyclic acetal, which can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,3-Dioxolane: The parent compound without the benzophenone core.
Benzophenone: Lacks the dioxolane ring but shares the core structure.
Uniqueness: 3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone is unique due to the presence of both the benzophenone core and the 1,3-dioxolane ring, which imparts distinct chemical properties. The combination of these two moieties allows for versatile applications in organic synthesis and potential pharmaceutical research .
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-4-2-5-13(10-12)16(18)14-6-3-7-15(11-14)17-19-8-9-20-17/h2-7,10-11,17H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNBSWDDNLMRNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645044 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-83-1 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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